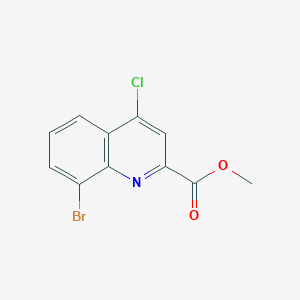

Methyl 8-bromo-4-chloroquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 8-bromo-4-chloroquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-bromo-4-chloroquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8-bromo-4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNWDAGFVWSOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2Br)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674815 | |

| Record name | Methyl 8-bromo-4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-68-3 | |

| Record name | Methyl 8-bromo-4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 8-bromo-4-chloroquinoline-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for Methyl 8-bromo-4-chloroquinoline-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The document details a multi-step synthesis commencing with the Gould-Jacobs reaction to construct the core quinoline ring system, followed by subsequent chlorination and esterification steps. Each stage of the synthesis is presented with detailed experimental protocols, mechanistic insights, and quantitative data. Visualizations of the reaction workflows and chemical structures are included to enhance understanding. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical and scientifically grounded resource for the preparation of this important chemical entity.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a cornerstone in the field of heterocyclic chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with diverse biological activities. The strategic placement of various functional groups on the quinoline scaffold allows for the fine-tuning of its physicochemical properties, making it a "privileged structure" in drug discovery. Specifically, halo-substituted quinolines are versatile intermediates. The chloro group at the 4-position is particularly amenable to nucleophilic substitution, enabling the introduction of a wide range of functionalities to explore structure-activity relationships (SAR). The presence of a bromine atom and a carboxylate group further enhances the molecule's utility as a building block for more complex chemical architectures.

This guide focuses on a reliable synthetic route to Methyl 8-bromo-4-chloroquinoline-2-carboxylate, a compound with potential applications in the development of novel therapeutic agents and functional materials.

Proposed Synthetic Pathway: A Strategic Multi-Step Approach

The synthesis of Methyl 8-bromo-4-chloroquinoline-2-carboxylate is most effectively achieved through a three-stage process that ensures high yields and purity of the final product. The chosen pathway prioritizes regiocontrol and utilizes well-understood, scalable reactions.

The proposed synthetic strategy is as follows:

-

Gould-Jacobs Reaction: Construction of the fundamental 4-hydroxyquinoline-2-carboxylic acid core from 2-bromoaniline.

-

Chlorination: Conversion of the 4-hydroxy group to a chloro functionality.

-

Esterification: Formation of the methyl ester at the 2-position.

This strategic sequence is designed to logically build the target molecule, with each step setting the stage for the subsequent transformation.

Experimental Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step methodologies for each stage of the synthesis, accompanied by explanations of the underlying chemical principles.

Stage 1: Synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic Acid via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds through an initial condensation followed by a thermal cyclization.

Reaction:

3.1.1. Detailed Experimental Protocol:

-

Condensation: In a round-bottom flask, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 100-110 °C for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

-

Cyclization: In a separate, larger flask, preheat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250 °C. Carefully add the anilinomethylenemalonate intermediate formed in the previous step to the hot solvent. Maintain the temperature at 250 °C for 15-30 minutes. The cyclized product, ethyl 8-bromo-4-hydroxyquinoline-2-carboxylate, will precipitate from the hot solvent.

-

Work-up and Saponification: Cool the reaction mixture to below 100 °C and dilute with hexane to facilitate filtration. Collect the precipitated solid by vacuum filtration and wash with hexane. To hydrolyze the ester, suspend the solid in an aqueous solution of sodium hydroxide (e.g., 10%) and heat to reflux until the solid dissolves.

-

Acidification and Isolation: Cool the alkaline solution and acidify with a suitable acid, such as hydrochloric acid, to a pH of approximately 2-3. The desired 8-bromo-4-hydroxyquinoline-2-carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

3.1.2. Causality and Expertise:

The high temperature required for the cyclization step is crucial for overcoming the activation energy of the intramolecular electrophilic aromatic substitution. The choice of a high-boiling, inert solvent like diphenyl ether is essential to achieve the necessary temperature while preventing unwanted side reactions. The subsequent saponification and acidification are standard procedures to convert the initially formed ester into the corresponding carboxylic acid.

Stage 2: Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic Acid

The conversion of the 4-hydroxy group to a chloro group is a critical step in this synthesis. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction:

3.2.1. Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place 8-bromo-4-hydroxyquinoline-2-carboxylic acid (1 equivalent).

-

Chlorination: Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction's progress by TLC until the starting material is no longer detectable.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. With extreme caution and in a well-ventilated fume hood, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ will react exothermically with the water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent, such as ethanol or acetic acid, may be necessary to obtain a pure product.

3.2.2. Trustworthiness and Self-Validation:

The use of excess POCl₃ ensures the complete conversion of the hydroxyl group. The addition of a catalytic amount of DMF forms the Vilsmeier reagent in situ, which is a more reactive chlorinating species, thereby accelerating the reaction. The careful work-up procedure is critical for both safety and product purity.

Stage 3: Synthesis of Methyl 8-bromo-4-chloroquinoline-2-carboxylate

The final step in the sequence is the esterification of the carboxylic acid at the 2-position to yield the target methyl ester. A standard Fischer esterification using methanol in the presence of a strong acid catalyst is a reliable method.

Reaction:

3.3.1. Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 8-bromo-4-chloroquinoline-2-carboxylic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the suspension.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction by TLC for the disappearance of the starting carboxylic acid.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Methyl 8-bromo-4-chloroquinoline-2-carboxylate.

3.3.2. Authoritative Grounding:

The Fischer esterification is a well-documented and widely used method for the preparation of esters from carboxylic acids and alcohols. The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Data Presentation and Characterization

Summary of Key Intermediates and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| 8-Bromo-4-hydroxyquinoline-2-carboxylic acid | C₁₀H₆BrNO₃ | 284.07 | 70-80 | Off-white to pale yellow solid |

| 8-Bromo-4-chloroquinoline-2-carboxylic acid | C₁₀H₅BrClNO₂ | 302.51 | 80-90 | White to off-white solid |

| Methyl 8-bromo-4-chloroquinoline-2-carboxylate | C₁₁H₇BrClNO₂ | 316.54 | 85-95 | White crystalline solid |

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the intermediates and the final product. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the arrangement of atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compounds. The fragmentation pattern can also provide additional structural information. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl group in the starting material, the carbonyl groups of the carboxylic acid and ester, and the C-Cl and C-Br bonds.

-

Melting Point Analysis: The melting point of the final product is a good indicator of its purity. A sharp melting point range suggests a high degree of purity.

Visualizations of the Synthetic Workflow

Overall Synthetic Pathway

Caption: Overall synthetic route to Methyl 8-bromo-4-chloroquinoline-2-carboxylate.

Key Chemical Transformations

Caption: Key transformations in the synthesis of the target molecule.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic pathway for the preparation of Methyl 8-bromo-4-chloroquinoline-2-carboxylate. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable chemical intermediate. The strategic multi-step approach, beginning with the Gould-Jacobs reaction, ensures good yields and high purity of the final product. The information and methodologies presented herein are intended to serve as a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

References

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

8-Bromo-2-methylquinoline. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved January 12, 2026, from [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 12, 2026, from [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mohammed, I. K., & Mousa, E. F. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved January 12, 2026, from [Link]

Methodological & Application

Application Notes & Protocols: Leveraging Methyl 8-bromo-4-chloroquinoline-2-carboxylate for Accelerated Drug Discovery

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This document provides an in-depth guide to the strategic use of Methyl 8-bromo-4-chloroquinoline-2-carboxylate , a highly versatile starting material for the synthesis of diverse compound libraries. The distinct electronic properties and reactivity of the chloro- and bromo-substituents at the C4 and C8 positions, respectively, allow for selective and sequential functionalization. This enables a robust platform for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapies. We present detailed protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, and discuss the strategic rationale behind their application.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

In modern drug discovery, the ability to rapidly generate and test a diverse array of molecules is paramount. The choice of a core scaffold is a critical decision that dictates the accessible chemical space and the efficiency of the synthetic workflow. Methyl 8-bromo

Troubleshooting & Optimization

Gould-Jacobs Reaction Technical Support Center: A Guide to Optimizing Quinoline Synthesis

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis method. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental outcomes and improve reaction yields. Our approach is rooted in explaining the "why" behind the "how," providing you with the scientific rationale to make informed decisions in your laboratory work.

Understanding the Gould-Jacobs Reaction: A Brief Overview

The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinoline derivatives. It is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation steps yield the final 4-quinolinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of therapeutic agents, including antibacterial and antimalarial drugs.

The overall reaction pathway can be visualized as follows:

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism:

-

Condensation: The reaction initiates with a nucleophilic attack from the nitrogen of the aniline on the electron-deficient double bond of the alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.

-

**Thermal Cyclization

Validation & Comparative

The Gold Standard: Confirming the Structure of Methyl 8-bromo-4-chloroquinoline-2-carboxylate Derivatives by X-ray Crystallography

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. The precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle structural variations can profoundly impact their efficacy and interaction with biological targets. For derivatives of Methyl 8-bromo-4-chloroquinoline-2-carboxylate, a class of compounds with significant potential in drug discovery, unambiguous structural confirmation is not just a formality—it is a critical step in the journey from laboratory synthesis to clinical application.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these complex heterocyclic systems, with a primary focus on single-crystal X-ray crystallography—the undisputed "gold standard" for determining molecular architecture. We will explore the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of X-ray crystallography against complementary spectroscopic methods.

The Decisive Power of X-ray Crystallography

For complex organic molecules like Methyl 8-bromo-4-chloroquinoline-2-carboxylate derivatives, where multiple substituents on a rigid heterocyclic core can lead to ambiguity in spectroscopic data interpretation, X-ray crystallography provides definitive and high-resolution structural information. It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional shape of the molecule, including the conformation of substituent groups. This level of detail is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

Experimental Workflow: From Powder to Picture

The journey to an X-ray crystal structure involves a meticulous process, from obtaining suitable single crystals to refining the final molecular model.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.